1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol
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Overview
Description
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a 2,5-dimethoxyphenyl group through a propanol linkage
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also being researched as potential anticancer agents .
Mode of Action
For instance, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase the anticancer activity of benzimidazole compounds .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their structural similarity with nucleotides found in the human body .
Pharmacokinetics
The properties of benzimidazole derivatives can be influenced by the presence of various functional groups on the core structure .
Result of Action
Benzimidazole derivatives have been shown to exhibit a range of therapeutic effects, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . Some benzimidazole compounds have also shown significant anticancer activity .
Action Environment
The bioactivity of benzimidazole compounds can be influenced by the presence of various substituent groups in their structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a 2,5-dimethoxybenzyl halide.
Propanol Linkage Formation: The final step involves the formation of the propanol linkage by reacting the intermediate with an appropriate alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2,5-Dimethoxybenzyl Alcohol: A related compound with similar structural features.
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]ethanol: A closely related compound with an ethanol linkage instead of propanol.
Uniqueness
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol is unique due to its specific combination of a benzimidazole ring and a 2,5-dimethoxyphenyl group linked through a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-19(24-2)14(9-16)11-25-12-15(22)10-21-13-20-17-5-3-4-6-18(17)21/h3-9,13,15,22H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGNTDXUFKLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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